Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an iodine atom and a 2-methyl-2-propenyl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- can be achieved through several methodsThe iodination can be performed using iodine and nitric acid with benzene
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and alkylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted benzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include benzene derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized benzene derivatives.
Reduction Reactions: Products include benzene derivatives with hydrogen replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- involves its interaction with various molecular targets. The iodine atom and the 2-methyl-2-propenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-iodo-2-methyl-: Similar structure but lacks the 2-methyl-2-propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but lacks the iodine atom.
Iodobenzene: Consists of a benzene ring with a single iodine atom.
Uniqueness
Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]- is unique due to the presence of both the iodine atom and the 2-methyl-2-propenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
179862-30-7 |
---|---|
Molekularformel |
C11H13IO |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-iodo-2-(2-methylprop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C11H13IO/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 |
InChI-Schlüssel |
KZCYHMFXGRLPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.